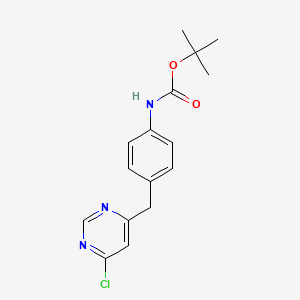
Tert-butyl 4-((6-chloropyrimidin-4-yl)methyl)phenylcarbamate
Cat. No. B8383826
M. Wt: 319.78 g/mol
InChI Key: WTVQBLLICLAKDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07652022B2
Procedure details


Triethylamine hydrochloride (0.93 g 6.60 mmol), N,N-dimethylaniline (0.8 mL, 6.60 mmol), and POCl3 (3.7 mL, 39.6 mmol, 6 equiv) are added sequentially to a solution of [4-(6-hydroxy-pyrimidin-4-ylmethyl)-phenyl]-carbamic acid tert-butyl ester (2.0 g, 6.60 mmol) in CH3CN (16.5 mL), at rt and under an argon atmosphere. The resulting yellow solution is stirred at rt for 1 h and then added to a stirred mixture of H2O/ice (1/1, v/v; 80 mL, total volume). The product is extracted in CH2Cl2 (2×200 mL). The organic phase is washed with an aqueous saturated solution of Na2CO3 (70 mL), dried (Na2SO4), filtered and concentrated in vacuo. The residue is purified by silica gel (170 g) column chromatography (CH2Cl2/Et2O, 95/5, then 90/10) to afford the title compound: ES-MS: 320.1 [M+H]+; single peak at tR=8.76 min (System 2); Rf=0.13 (CH2Cl2/Et2O, 95/5).



Quantity
2 g
Type
reactant
Reaction Step One


[Compound]
Name
H2O ice
Quantity
80 mL
Type
reactant
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
[ClH:1].C(N(CC)CC)C.CN(C)C1C=CC=CC=1.O=P(Cl)(Cl)Cl.[C:23]([O:27][C:28](=[O:44])[NH:29][C:30]1[CH:35]=[CH:34][C:33]([CH2:36][C:37]2[CH:42]=[C:41](O)[N:40]=[CH:39][N:38]=2)=[CH:32][CH:31]=1)([CH3:26])([CH3:25])[CH3:24]>CC#N>[C:23]([O:27][C:28](=[O:44])[NH:29][C:30]1[CH:35]=[CH:34][C:33]([CH2:36][C:37]2[CH:42]=[C:41]([Cl:1])[N:40]=[CH:39][N:38]=2)=[CH:32][CH:31]=1)([CH3:26])([CH3:25])[CH3:24] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.93 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
0.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C1=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
3.7 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(NC1=CC=C(C=C1)CC1=NC=NC(=C1)O)=O
|
|
Name
|
|
|
Quantity
|
16.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC#N
|
Step Two
[Compound]
|
Name
|
H2O ice
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting yellow solution is stirred at rt for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product is extracted in CH2Cl2 (2×200 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase is washed with an aqueous saturated solution of Na2CO3 (70 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified by silica gel (170 g) column chromatography (CH2Cl2/Et2O, 95/5
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(NC1=CC=C(C=C1)CC1=NC=NC(=C1)Cl)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
